(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol
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Overview
Description
(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol: is a derivative of Cyclopamine, a naturally occurring steroidal alkaloid. This compound is known for its teratogenic properties and its ability to reverse the effects of oncogenic mutations . It has a molecular formula of C29H46N2O2 and is used extensively in proteomics research .
Mechanism of Action
Target of Action
N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine . The primary target of this compound is the Smoothened (Smo) receptor, which is the signal transducer of the Hedgehog (Hh) pathway . The Smo receptor plays a crucial role in various aspects of embryonic pattern formation and adult tissue maintenance .
Mode of Action
N-(2-Aminoethyl) Cyclopamine interacts with its target, the Smoothened receptor, and modulates the Hedgehog signaling pathway .
Biochemical Pathways
The compound primarily affects the Hedgehog signaling pathway . This pathway is crucial for various aspects of embryonic development and adult tissue maintenance. Deregulation of the Hedgehog signaling pathway has been associated with a number of human cancers .
Pharmacokinetics
It is known that the compound is a derivative of cyclopamine Therefore, it may share similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties with Cyclopamine
Result of Action
The action of N-(2-Aminoethyl) Cyclopamine results in the modulation of the Hedgehog signaling pathway . This can have significant effects at the molecular and cellular levels, including the potential to reverse the effects of oncogenic mutations . .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of N-(2-Aminoethyl) Cyclopamine are not fully elucidated. As a derivative of Cyclopamine, it may share similar biochemical interactions. Cyclopamine is known to interact with various biomolecules, particularly those involved in the Hedgehog signaling pathway . The nature of these interactions often involves binding to specific proteins, such as Smoothened (Smo), a protein pivotal in the Hedgehog signaling pathway .
Cellular Effects
The cellular effects of N-(2-Aminoethyl) Cyclopamine are not fully known. Cyclopamine and its derivatives have been shown to have significant effects on various types of cells. For instance, Cyclopamine has been found to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells . It also caused a substantial decrease in oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppressed NSCLC cell proliferation, and induced apoptosis .
Molecular Mechanism
Cyclopamine, the parent compound, is known to exert its effects at the molecular level by inhibiting the Hedgehog signaling pathway . This is achieved through binding interactions with the Smoothened protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Cyclopamine have shown that it can have long-term effects on cellular function . For instance, it was found to disrupt mitochondrial function and aerobic respiration in lung cancer cells over time .
Dosage Effects in Animal Models
Studies on Cyclopamine have shown that its effects can vary with dosage . For example, it was found that the teratogenic effects of Cyclopamine in mice were dose-dependent .
Metabolic Pathways
Cyclopamine and its derivatives are known to interact with enzymes and cofactors involved in the Hedgehog signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol involves several steps. One method includes the use of lithium aluminum hydride in tetrahydrofuran (THF) as a reducing agent. The reaction is typically refluxed for about 3 hours and then quenched with water and aqueous potassium hydroxide . The mixture is then extracted with chloroform, and the organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo. Purification is achieved through flash chromatography .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar laboratory procedures but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: As mentioned, lithium aluminum hydride is used as a reducing agent in its synthesis.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride in THF is commonly used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction with lithium aluminum hydride yields a diamine as a colorless oil .
Scientific Research Applications
(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its teratogenic properties and its effects on cellular pathways.
Medicine: Investigated for its potential in reversing oncogenic mutations and its role in cancer research.
Industry: Utilized in the development of new pharmaceuticals and biochemical research.
Comparison with Similar Compounds
Cyclopamine: The parent compound, known for its teratogenic effects.
Robotnikinin: Another compound that targets the Hedgehog pathway but has a different mechanism of action.
Uniqueness: (3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol is unique due to its specific modifications that enhance its stability and efficacy in reversing oncogenic mutations . Its ability to bind directly to Smo and affect the Hedgehog pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19?,21-,22?,23-,25?,26?,27-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBFPHBSKOKSL-LZPHRWOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2[C@H](C([C@]3(O2)CCC4[C@@H]5CC=C6C[C@H](CC[C@@]6(C5CC4=C3C)C)O)C)N(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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